Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical and agrochemical applications . This compound, in particular, is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-6-fluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The intermediate product is then esterified using methyl chloroformate to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
Chemistry: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in various biological assays. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique chemical structure allows for the development of compounds with improved efficacy and reduced environmental impact .
Mechanism of Action
The mechanism of action of Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
- 6-Bromo-2-methylbenzo[d]thiazole
- 2,4-Disubstituted thiazoles
Comparison: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate stands out due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other thiazole derivatives . The combination of these halogens can lead to improved pharmacokinetic properties and increased potency in biological assays .
Properties
Molecular Formula |
C11H7BrFNO2S |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3 |
InChI Key |
KDLHZYMMDUDSPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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